molecular formula C15H19NO5 B12963504 3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate

3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate

Cat. No.: B12963504
M. Wt: 293.31 g/mol
InChI Key: BLZZAIDUYZNJGF-GFCCVEGCSA-N
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Description

3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate is a complex organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to the oxazolidine ring. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound. For instance, the reaction between an amino alcohol and a diester can form the oxazolidine ring under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl halides, such as benzyl bromide, can react with the oxazolidine ring in the presence of a base to form the desired product.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the oxazolidine ring into a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups. Common reagents include halides and bases, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, bases

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Benzyl or methyl-substituted derivatives

Scientific Research Applications

3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The benzyl and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Compounds with similar oxazolidine rings but different substituents.

    Benzyl Derivatives: Compounds with benzyl groups attached to different heterocyclic rings.

    Methylated Heterocycles: Compounds with methyl groups attached to various heterocyclic structures.

Uniqueness

3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

3-O-benzyl 5-O-methyl (5R)-2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1

InChI Key

BLZZAIDUYZNJGF-GFCCVEGCSA-N

Isomeric SMILES

CC1(N(C[C@@H](O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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